molecular formula C13H20O B14628333 Edulan II CAS No. 58116-29-3

Edulan II

Cat. No.: B14628333
CAS No.: 58116-29-3
M. Wt: 192.30 g/mol
InChI Key: HUXGOQHTDHIKSS-GWCFXTLKSA-N
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Chemical Reactions Analysis

Types of Reactions: Edulan II undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Edulan II is used as an intermediate in the synthesis of various organic compounds, including theaspiranes .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been analyzed for its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Industry: this compound is used in the fragrance industry due to its pleasant aroma. It is also used in the synthesis of other aromatic compounds .

Mechanism of Action

The mechanism of action of Edulan II involves its interaction with various molecular targets and pathways. It primarily acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: Edulan II is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

58116-29-3

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(2S,8aS)-2,5,5,8a-tetramethyl-3,6-dihydro-2H-chromene

InChI

InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,7,9-10H,6,8H2,1-4H3/t10-,13-/m0/s1

InChI Key

HUXGOQHTDHIKSS-GWCFXTLKSA-N

Isomeric SMILES

C[C@H]1CC=C2[C@@](O1)(C=CCC2(C)C)C

Canonical SMILES

CC1CC=C2C(CC=CC2(O1)C)(C)C

Origin of Product

United States

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